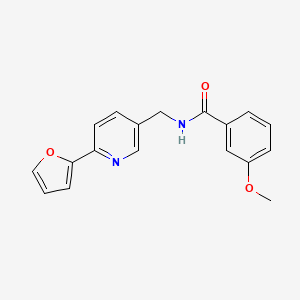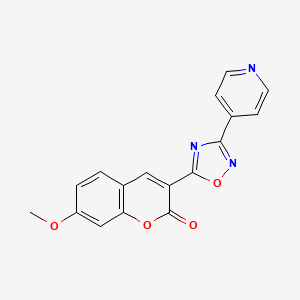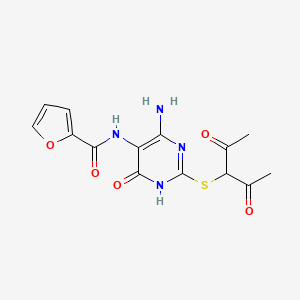![molecular formula C24H19Cl3N2S2 B2484690 5-{[(4-クロロフェニル)メチル]スルファニル}-4-{[(2,4-ジクロロフェニル)スルファニル]メチル}-1-メチル-3-フェニル-1H-ピラゾール CAS No. 318959-32-9](/img/structure/B2484690.png)
5-{[(4-クロロフェニル)メチル]スルファニル}-4-{[(2,4-ジクロロフェニル)スルファニル]メチル}-1-メチル-3-フェニル-1H-ピラゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[(4-chlorophenyl)methyl]sulfanyl}-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole is a useful research compound. Its molecular formula is C24H19Cl3N2S2 and its molecular weight is 505.9. The purity is usually 95%.
BenchChem offers high-quality 5-{[(4-chlorophenyl)methyl]sulfanyl}-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-{[(4-chlorophenyl)methyl]sulfanyl}-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗ウイルス活性
この化合物の合成は、4-クロロ安息香酸から始まる6段階のプロセスで行われます。 注目すべきことに、この化合物のいくつかの誘導体は、タバコモザイクウイルス(TMV)に対する抗ウイルス活性を示します 。さらなる研究では、他のウイルスに対する抗ウイルス剤としての可能性を探求できます。
抗リーシュマニアおよび抗マラリア特性
文献では明示的に言及されていませんが、この化合物の構造的特徴は、抗寄生虫特性がある可能性を示唆しています。 リーシュマニアとマラリア原虫に対するその影響を調査することは価値があるかもしれません .
抗炎症および鎮痛活性
インドール誘導体を含む類似の化合物は、抗炎症および鎮痛効果を示しています。 構造的類似性を考えると、この化合物が同様の特性を示す可能性があります .
除草剤用途
スルホンアミド誘導体は、除草特性を含む潜在的な農業用途について研究されています。 この化合物が植物の成長に影響を与えるか、特定の植物酵素を阻害するかどうかを調査することは有益かもしれません .
分子シミュレーション研究
この化合物の特定のタンパク質標的との結合相互作用を理解するための分子シミュレーションを実行すると、追加の用途が明らかになる可能性があります。 たとえば、関連する酵素や受容体への結合親和性を調べることで、その生物学的効果に関する洞察を得ることができます .
将来の方向性
The future research directions for this compound could include further exploration of its potential biological activities, as well as studies to optimize its synthesis and characterize its physical and chemical properties. Given the wide range of activities exhibited by other pyrazole derivatives, this compound could have potential applications in various areas of medicine and biology .
作用機序
Mode of Action
Based on its structural similarity to other bioactive compounds, it may bind to its target(s) and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the potential range of biological activities suggested by its structure, it could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its target(s). Without specific information about this compound’s target(s) and mode of action, it’s difficult to predict how environmental factors might influence its activity .
特性
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-4-[(2,4-dichlorophenyl)sulfanylmethyl]-1-methyl-3-phenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl3N2S2/c1-29-24(31-14-16-7-9-18(25)10-8-16)20(23(28-29)17-5-3-2-4-6-17)15-30-22-12-11-19(26)13-21(22)27/h2-13H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVWUTPEEBMBBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)CSC3=C(C=C(C=C3)Cl)Cl)SCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl3N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-phenoxypropan-1-one oxalate](/img/structure/B2484618.png)
![[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2484621.png)
![4-Amino-9-oxa-1-thiaspiro[5.5]undecane 1,1-dioxide hydrochloride](/img/structure/B2484622.png)
![3-(4-bromophenyl)-5-methyl-9-(2-methylbenzyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2484623.png)


![[3-(2-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2484627.png)
![(1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2484628.png)

